

Application of 1,4-Butanedi ammonium in Perovskite Solar Cells: Enhancing Efficiency and Stability

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Compound of Interest

Compound Name: **1,4-Butanedi ammonium**

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Introduction: The burgeoning field of perovskite solar cells (PSCs) has seen remarkable progress, with power conversion efficiencies rivaling those of traditional silicon-based technologies. However, long-term stability remains a critical hurdle for commercialization. The use of organic spacer cations, such as **1,4-butanedi ammonium** (BDA), has emerged as a promising strategy to address this challenge. BDA is utilized to create two-dimensional (2D) or mixed-dimensional (2D/3D) perovskite structures that offer enhanced environmental resilience and defect passivation. This document provides detailed application notes and experimental protocols for incorporating BDA into perovskite solar cells, targeted at researchers and scientists in the field.

Role of 1,4-Butanedi ammonium in Perovskite Solar Cells

1,4-Butanedi ammonium (BDA), a diammonium cation, primarily functions as a large organic spacer in the perovskite crystal lattice. Its incorporation leads to the formation of layered 2D perovskite structures or acts as a passivating agent at the surface and grain boundaries of conventional 3D perovskites.

Key applications and their benefits include:

- Formation of 2D/3D Heterostructures: A thin layer of a BDA-based 2D perovskite can be formed on top of a 3D perovskite film. This capping layer acts as a protective barrier against

moisture and oxygen, significantly enhancing the environmental stability of the device.[1][2] The hydrophobic nature of the butanediammonium cations contributes to this improved water resistance.[1]

- Defect Passivation: BDA cations can passivate defect sites, such as uncoordinated lead ions (Pb^{2+}), at the perovskite surface and grain boundaries.[1][3] This is achieved through the interaction of the $-NH_3^+$ groups at both ends of the BDA molecule with the perovskite lattice, which suppresses non-radiative recombination and increases carrier lifetime.[1][3]
- Bulk Passivation: Introducing small amounts of a BDA salt, like **1,4-butanediammonium diiodide** ($BDAI_2$), into the 3D perovskite precursor solution can lead to "bulk passivation".[4][5] This approach passivates defects throughout the entire perovskite film, not just at the surface.
- Energy Level Alignment: The formation of a 2D capping layer can help to regulate the energy level alignment between the perovskite absorber and the charge transport layers, facilitating more efficient charge extraction.[1]

It has been experimentally demonstrated that $(BDA)PbI_4$ is the only stable 2D perovskite phase based on **1,4-butanediammonium** cations.[4] Attempts to synthesize phase-pure (BDA) $(MA)_{n-1}Pb_nI_{3n+1}$ with $n > 1$ have proven difficult.[4][6]

Performance Enhancements with 1,4-Butanediammonium

The incorporation of BDA has been shown to improve both the power conversion efficiency (PCE) and the operational stability of perovskite solar cells.

Additive/Modification	Perovskite Composition	Device Architecture	PCE (%)	V _{oc} (V)	J _{sc} (mA/cm ²)	FF (%)	Stability Enhancer	Reference
BDAl ₂ (Bulk Passivation)	MA _{0.25} F ³ / FA _{0.95} C ³	A _{0.75} PbI ₃ / S _{0.05} PbI ₃	Not Specified	Not Specified	Not Specified	Not Specified	Retained 80% of initial PCE after 400h under continuous sun irradiation at 65°C, while control devices deteriorated after 170h.	[4][5]
BDADI (2D Capping Layer)	Not Specified	3D/2D Stacking	20.32	Not Specified	Not Specified	Not Specified	Enhanced long-term stability due to improved water-resistance.	[1]

BDADI								
(Interfa cial Modifier)	Not d	Planar Specific ETL)	(SnO ₂ 22.17	Not d	Not d	Not d	720 hours in a dark environ ment at 25-30% relative humidit y.	[3]

GAI/BD AI (Mixed Cation Passiva tion)	Not Specifie d	Inverted (p-i-n)	23.13	Not d	Not d	Not d	Dual- cation passiva tion offered higher endura nce than single- cation counter parts.	[7]
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Note: V_{oc} (Open-circuit voltage), J_{sc} (Short-circuit current density), FF (Fill Factor). "Not Specified" indicates that the specific values were not provided in the abstract.

Experimental Protocols

Herein are detailed protocols for the two primary methods of incorporating BDA into perovskite solar cells: bulk passivation and the formation of a 2D capping layer.

Protocol 1: Bulk Passivation of 3D Perovskite Films with BDAI₂

This protocol describes the incorporation of small molar percentages of **1,4-butanediammonium** diiodide (BDAI₂) into the perovskite precursor solution. A threshold-like, nonmonotonic dependence of device performance on the amount of BDAI₂ has been observed, with optimal amounts being around ≤ 1 mol%.^{[4][5][8]}

Materials:

- Perovskite precursors (e.g., Formamidinium Iodide - FAI, Lead Iodide - PbI₂, Methylammonium Bromide - MABr)
- **1,4-Butanediammonium** diiodide (BDAI₂)
- Anhydrous solvents (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)
- Substrates (e.g., FTO-coated glass)
- Standard materials for electron and hole transport layers (e.g., SnO₂, Spiro-OMeTAD)

Procedure:

- Precursor Solution Preparation (Control): Prepare the standard 3D perovskite precursor solution. For example, a common formulation is 1.5 M PbI₂ and 1.5 M FAI in a mixed solvent of DMF:DMSO (e.g., 9:1 v/v).
- BDAI₂ Stock Solution Preparation: Prepare a stock solution of the 3D perovskite precursor with a high concentration of BDAI₂ (e.g., 5 mol% with respect to Pb content).
- Doped Precursor Solution Preparation: Prepare a series of perovskite precursor solutions with varying low concentrations of BDAI₂ (e.g., 0.2, 0.5, 1, 2.5 mol%) by mixing the control solution and the 5 mol% BDAI₂ stock solution in the required volumetric ratios.^[4]

- Device Fabrication:
 - Clean and prepare the FTO-coated glass substrates.
 - Deposit the electron transport layer (e.g., SnO_2) onto the substrates.
 - Spin-coat the prepared BDAI_2 -containing perovskite solution onto the ETL. A typical two-step spin-coating process might be 1000 rpm for 10s followed by 6000 rpm for 30s. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate during the second step.
 - Anneal the perovskite film at a specific temperature and duration (e.g., 100-150°C for 10-30 minutes).
 - Deposit the hole transport layer (e.g., Spiro-OMeTAD).
 - Deposit the metal back contact (e.g., gold or silver) via thermal evaporation.

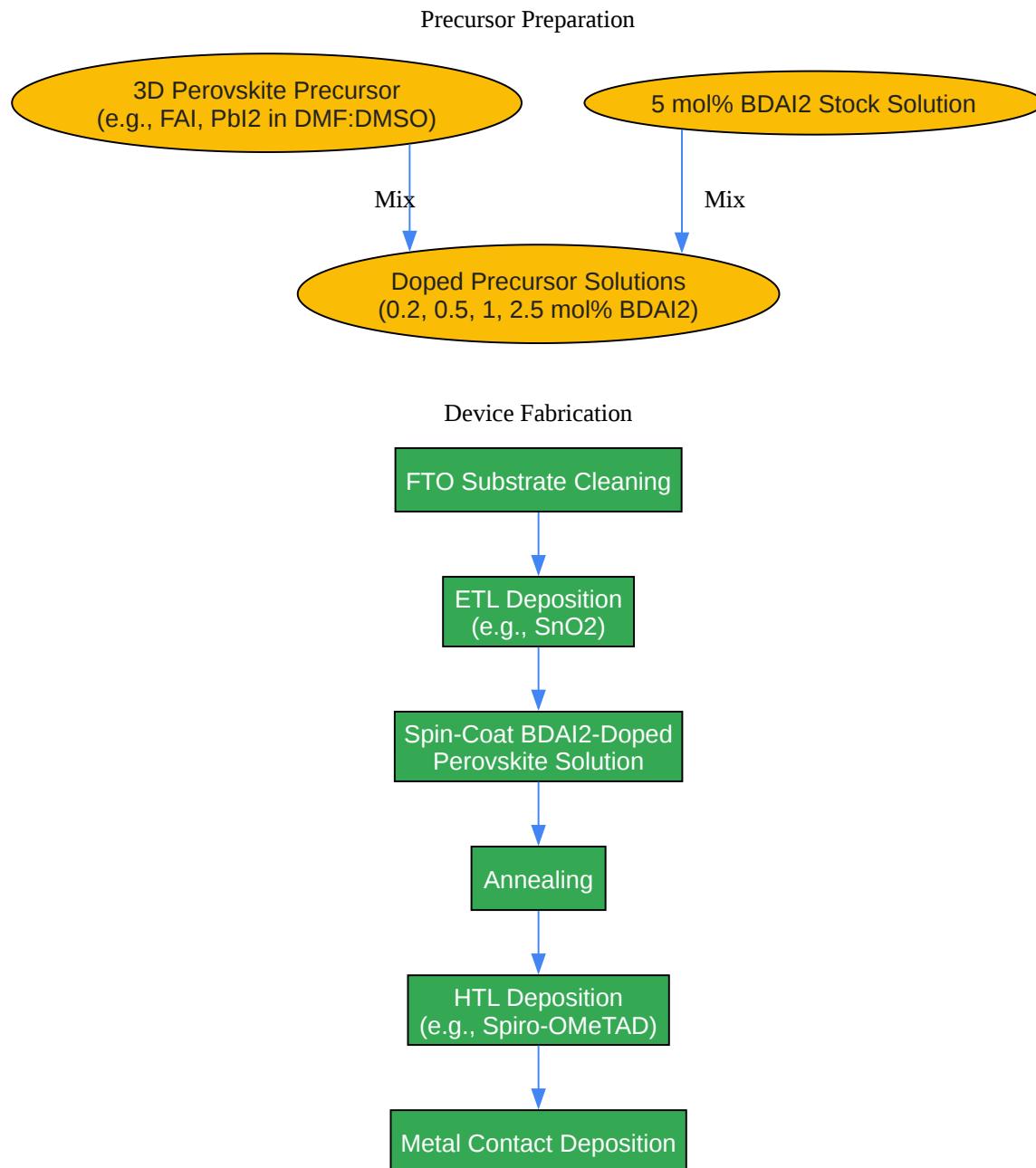
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Figure 1: Workflow for Bulk Passivation of Perovskite Solar Cells with BDAI₂.

Protocol 2: Formation of a 2D Capping Layer using 1,4-Butanediamine Dihydroiodide (BDADI)

This protocol details the post-treatment of a 3D perovskite film with a solution containing BDADI to form a 2D capping layer.

Materials:

- Pre-fabricated 3D perovskite films on substrates (up to the annealing step in Protocol 1).
- 1,4-Butanediamine dihydroiodide (BDADI)
- Anhydrous solvent (e.g., Isopropanol - IPA)

Procedure:

- Prepare the 3D Perovskite Film: Fabricate the 3D perovskite film on the ETL-coated substrate as described in steps 4a-4d of Protocol 1.
- Prepare the BDADI Solution: Prepare a dilute solution of BDADI in a suitable solvent. For example, dissolve BDADI in isopropanol at a concentration of 1-10 mg/mL.
- Surface Treatment:
 - Allow the annealed 3D perovskite film to cool to room temperature.
 - Deposit the BDADI solution onto the surface of the 3D perovskite film via spin-coating. A typical spin-coating recipe is 4000 rpm for 30 seconds.
- Annealing: Anneal the substrate again to facilitate the reaction between the BDADI and the surface of the 3D perovskite, forming the 2D capping layer. A typical annealing condition is 100°C for 5-10 minutes.
- Complete the Device: Proceed with the deposition of the hole transport layer and the metal back contact as described in steps 4e-4f of Protocol 1.

3D Film Preparation

Fabricate 3D Perovskite Film (ETL/Perovskite)

Anneal 3D Film

Cool to Room Temp

2D Capping Layer Formation

Prepare BDADI Solution (in Isopropanol)

Spin-Coat BDADI Solution on 3D Film

Anneal to Form 2D Layer

Device Completion

HTL Deposition

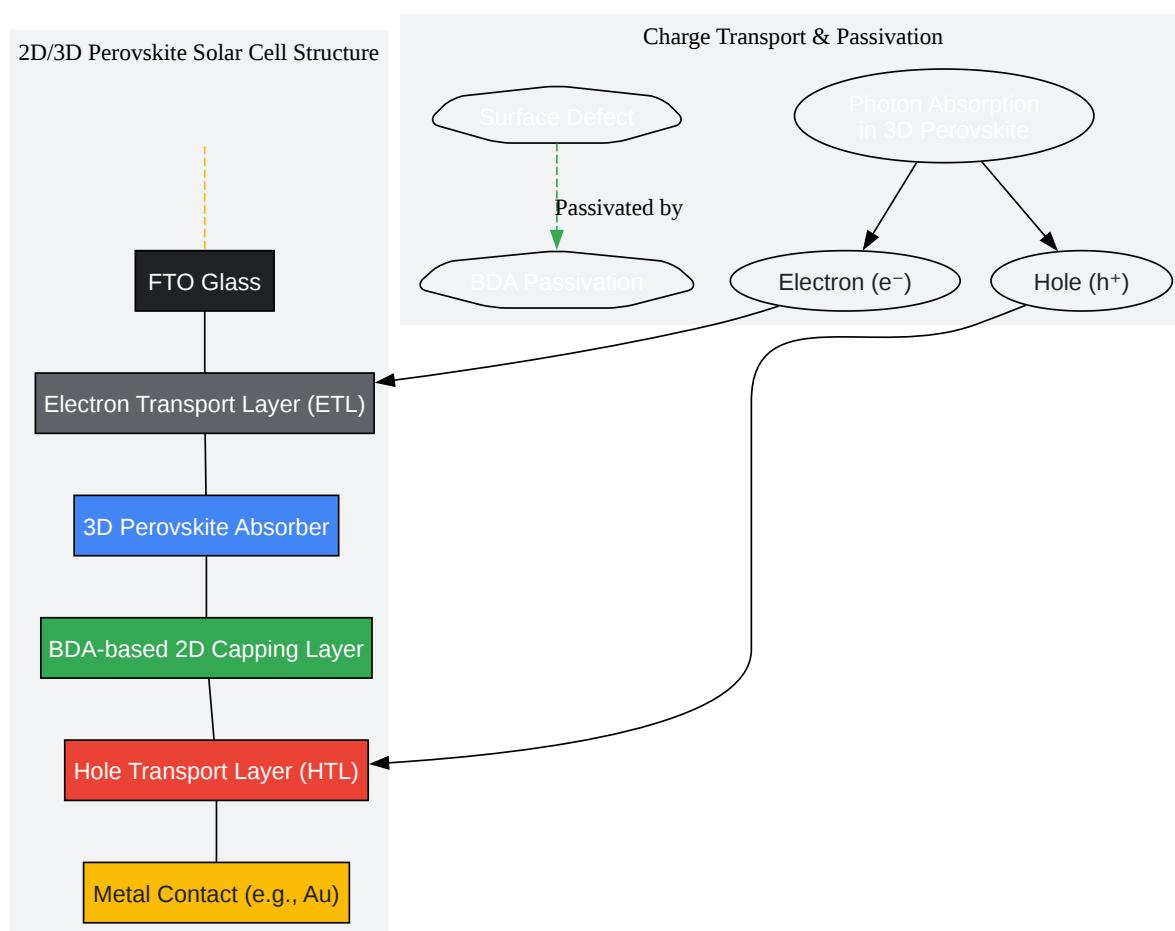
Metal Contact Deposition

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Figure 2: Workflow for Creating a 2D Capping Layer on a 3D Perovskite Film.

Device Structure and Mechanism

The incorporation of BDA leads to the formation of a 2D/3D heterostructure, which is key to its passivating and protective effects.



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Figure 3: Structure and Mechanism of a BDA-passivated Perovskite Solar Cell.

Conclusion:

The use of **1,4-butanediammonium** as a spacer cation and passivating agent is a highly effective strategy for improving the performance and, most notably, the long-term stability of perovskite solar cells. By forming robust 2D capping layers or through bulk film passivation, BDA addresses key degradation pathways related to environmental factors and intrinsic material defects. The protocols outlined in this document provide a practical framework for researchers to implement these techniques and explore the potential of BDA in fabricating next-generation, high-efficiency, and stable perovskite solar cells.

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